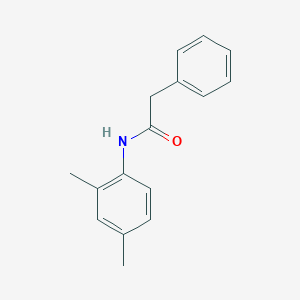

N-(2,4-dimethylphenyl)-2-phenylacetamide

Description

N-(2,4-Dimethylphenyl)-2-phenylacetamide is an amide derivative with a phenylacetamide backbone substituted at the nitrogen atom by a 2,4-dimethylphenyl group. Its structural features include two aromatic rings (phenyl and dimethylphenyl) and an acetamide linker. The compound has been synthesized via coupling reactions involving diphenylacetic acid and 2,4-dimethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCl) as a coupling agent . Its crystal structure reveals two independent molecules in the asymmetric unit, with intramolecular hydrogen bonds forming S(6) ring motifs and intermolecular interactions stabilizing the lattice .

Below, we compare its properties with structurally and functionally related 2-phenylacetamide derivatives.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C16H17NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

ZKXUPYAKPGIRLE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide

- Structure : Features two phenyl groups at the acetamide’s α-carbon and a 2,4-dimethylphenyl substituent on the nitrogen.

- Crystallography : Dihedral angles between the two benzene rings are 87.75° (molecule A) and 89.25° (molecule B). Intramolecular C–H⋯O hydrogen bonds create S(6) motifs, while intermolecular N–H⋯O and C–H⋯π interactions stabilize the crystal .

- Key Difference : The presence of a diphenylacetamide core distinguishes it from the simpler phenylacetamide backbone of the target compound.

2,2-Diphenylacetamide

- Crystallography : Dihedral angles between phenyl rings are 84.6°–85.0°, with intermolecular N–H⋯O hydrogen bonds forming R₂²(8) motifs .

- Applications : Precursor for pharmaceuticals like loperamide and darifenacin .

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

- Structure : Substituted with a bromophenyl group at the α-carbon and a methoxyphenyl group on the nitrogen.

- Crystallography: Not explicitly detailed, but electron-withdrawing (Br) and electron-donating (OMe) groups likely influence packing and hydrogen-bonding patterns .

- Comparison : The bromine atom may enhance electrophilic reactivity compared to the dimethyl groups in the target compound.

Alkylation of N-Substituted 2-Phenylacetamides

- N-(4-Nitrophenyl)-2-phenylacetamide : Benzylation with benzyl chloride under phase-transfer catalysis shows higher reactivity due to the electron-withdrawing nitro group, which activates the nitrogen for nucleophilic substitution .

- Comparison : The electron-donating dimethyl groups in N-(2,4-dimethylphenyl)-2-phenylacetamide may reduce nitrogen’s nucleophilicity, requiring harsher conditions for alkylation.

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

- Synthesis : Incorporates a thiadiazole ring linked to a dimethoxyphenyl group, synthesized for antimicrobial screening .

Antimycobacterial Activity

- 2,2-Diphenylacetamide Derivatives : Exhibit antimycobacterial properties, with activity linked to the diphenyl moiety’s planar structure .

- Comparison : The dimethylphenyl group in the target compound may hinder planarity, reducing mycobacterial target affinity.

Data Tables

Table 1: Structural and Crystallographic Comparison

| Compound | Dihedral Angles (°) | Key Interactions | Applications |

|---|---|---|---|

| This compound | 87.75–89.25 | N–H⋯O, C–H⋯π | Antimicrobial precursors |

| 2,2-Diphenylacetamide | 84.6–85.0 | N–H⋯O (R₂²(8) motifs) | Antimycobacterial synthesis |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | N/A | Not reported | Antimicrobial screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.